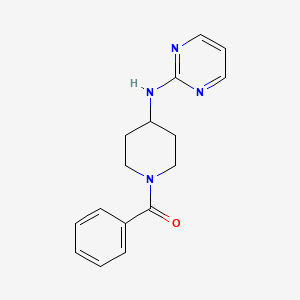![molecular formula C9H19ClN2O B11720140 {6-Oxaspiro[4.5]decan-9-yl}hydrazine hydrochloride](/img/structure/B11720140.png)
{6-Oxaspiro[4.5]decan-9-yl}hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-Oxaspiro[45]decan-9-yl}hydrazine hydrochloride is a chemical compound with the molecular formula C9H18N2O·HCl It is known for its unique spirocyclic structure, which includes a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Oxaspiro[4.5]decan-9-yl}hydrazine hydrochloride typically involves the reaction of a spirocyclic ketone with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted to the hydrazine derivative upon treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
{6-Oxaspiro[4.5]decan-9-yl}hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form hydrazine derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various hydrazine derivatives, spirocyclic oxides, and substituted spiro compounds.
Scientific Research Applications
{6-Oxaspiro[4.5]decan-9-yl}hydrazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {6-Oxaspiro[4.5]decan-9-yl}hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- {6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride
- {6-Oxaspiro[4.5]decan-9-yl}hydrazine
Uniqueness
{6-Oxaspiro[4.5]decan-9-yl}hydrazine hydrochloride is unique due to its specific spirocyclic structure and the presence of a hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H19ClN2O |
|---|---|
Molecular Weight |
206.71 g/mol |
IUPAC Name |
6-oxaspiro[4.5]decan-9-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c10-11-8-3-6-12-9(7-8)4-1-2-5-9;/h8,11H,1-7,10H2;1H |
InChI Key |
YJJXQQXFUHAEMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



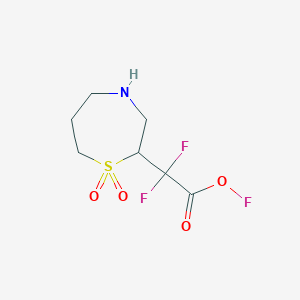
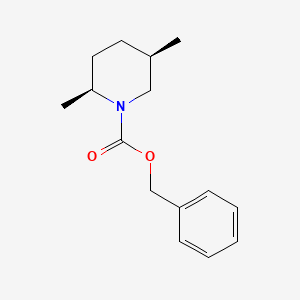

![8-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11720070.png)
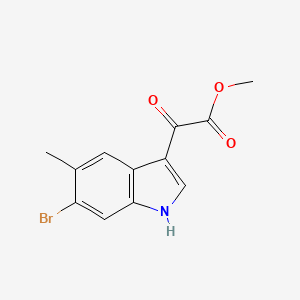

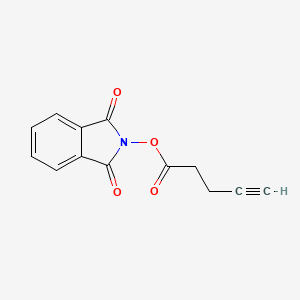
![Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B11720093.png)
